N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Therapeutic Applications
This compound, with its complex structure, has been the subject of various research studies exploring its synthesis and potential applications in medicinal chemistry. Although the direct studies on this specific compound are limited, research on similar pyrazolo[3,4-d]pyrimidin derivatives provides insights into the potential applications and methodologies for synthesizing related compounds.
Synthesis and Biological Activities : Studies have focused on synthesizing novel compounds with pyrazolo[3,4-d]pyrimidin frameworks due to their significant anti-inflammatory, analgesic, and anticonvulsant activities. For instance, El-Sawy et al. (2014) synthesized compounds that demonstrated considerable biological activities, suggesting the therapeutic potential of such structures in treating various conditions (El-Sawy et al., 2014).
Antioxidant Properties : Aziz et al. (2021) designed and synthesized novel indole-based heterocycles, including pyrazolo[3,4-d]pyrimidin derivatives, to investigate their antioxidant activities. The compounds showed high efficiency as antioxidants, indicating the potential of pyrazolo[3,4-d]pyrimidin derivatives in mitigating oxidative stress (Aziz et al., 2021).
Anticancer Activity : Theoclitou et al. (2011) discovered a novel kinesin spindle protein (KSP) inhibitor, showcasing the potential of pyrazolo[3,4-d]pyrimidin derivatives as anticancer agents. This compound arrested cells in mitosis, leading to cell death, highlighting the significance of such derivatives in cancer treatment (Theoclitou et al., 2011).
Antimicrobial and Antibacterial Activities : Novel heterocyclic compounds containing pyrazolo[3,4-d]pyrimidin structures have been synthesized and evaluated for their antibacterial activities. Research by Azab et al. (2013) indicated that these compounds possess high antibacterial properties, making them candidates for developing new antimicrobial agents (Azab et al., 2013).
Neuroinflammatory PET Imaging : Damont et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines derivatives as potent ligands for the translocator protein 18 kDa (TSPO), involved in neuroinflammatory processes. These derivatives, including modifications to the pyrazolo[3,4-d]pyrimidin structure, demonstrated potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as cdk2, to inhibit their function . This inhibition can lead to changes in cell cycle progression, potentially leading to cell death in cancerous cells .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may affect pathways related to cell cycle regulation . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to apoptosis or programmed cell death .
Result of Action
If the compound does indeed inhibit cdk2, it could potentially lead to cell cycle arrest and apoptosis, particularly in cancerous cells . This could make the compound a potential candidate for cancer treatment.
特性
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOPGMLJICTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。